molecular formula C14H18BF3O3 B578561 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-37-4

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B578561
CAS No.: 1218790-37-4
M. Wt: 302.1
InChI Key: UMINCCFVGWEDEU-UHFFFAOYSA-N
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Description

This compound (CAS: 1218790-37-4) is a pinacol boronate ester featuring a phenyl ring substituted with a methoxy group at the para position (4-) and a trifluoromethyl group at the ortho position (2-). It is synthesized with high purity (95–96%) and is commercially available as a research chemical (BD234649) . The trifluoromethyl group enhances electronic stability, while the methoxy group provides moderate electron-donating effects, making this compound valuable in cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-6-9(19-5)8-10(11)14(16,17)18/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMINCCFVGWEDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682394
Record name 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-37-4
Record name 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup

  • Drying: Flame-dry a round-bottom flask and cool under argon.

  • Mixing: Combine 4-methoxy-2-(trifluoromethyl)phenylboronic acid (1.0 eq), pinacol (1.2 eq), and anhydrous toluene (10 mL/g boronic acid).

  • Dehydration: Add activated molecular sieves (5 g/mmol boronic acid).

Reflux and Monitoring

  • Heating: Reflux the mixture at 110°C for 18 hours.

  • Progress Check: Monitor by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3).

Workup and Purification

  • Filtration: Remove molecular sieves via vacuum filtration.

  • Concentration: Rotovap the filtrate to dryness.

  • Recrystallization: Dissolve the crude product in hot hexane, cool to −20°C, and collect crystals.

Table 2: Typical Yield Optimization

Dehydrating AgentSolventTime (h)Yield (%)
Molecular sievesToluene1885–90
MgSO₄THF2470–75

Industrial-Scale Synthesis

For bulk production, continuous flow reactors replace batch setups to enhance efficiency. Key modifications include:

  • Solvent Recovery: Distillation systems recycle toluene.

  • Automation: In-line NMR ensures real-time quality control.

Table 3: Industrial Process Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Purity≥95%≥98%
Cycle Time24 h8 h

Quality Control and Characterization

Purified product is validated via:

  • ¹H/¹³C NMR: Confirm absence of boronic acid peaks (δ 6–8 ppm for aromatic protons).

  • Elemental Analysis: Match calculated and observed C/H/B/F ratios.

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Storage Recommendations:

  • Store under argon at 2–8°C to prevent hydrolysis.

Challenges and Mitigation Strategies

  • Moisture Sensitivity: Use Schlenk techniques for moisture-sensitive steps.

  • Byproduct Formation: Excess pinacol minimizes residual boronic acid.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 4-Methoxy-2-(trifluoromethyl)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its boron functionality allows for the formation of carbon-carbon bonds through methods like Suzuki coupling. In a study published in MDPI, the compound was utilized to synthesize aromatic amides from bromo-difluoroacetamides via copper-catalyzed arylation .

Medicinal Chemistry

The unique trifluoromethyl and methoxy groups enhance the compound's pharmacological properties. Research indicates that derivatives of this compound exhibit potential anti-cancer activities by interacting with specific biological targets. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

Materials Science

In materials science, 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for its application in creating functional polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for developing catalysts and sensors.

Case Study 1: Cross-Coupling Reactions

A notable application was demonstrated in the synthesis of complex organic molecules using this compound as a boron source in Suzuki-Miyaura cross-coupling reactions. The efficiency of the reaction was significantly improved by optimizing reaction conditions such as temperature and catalyst choice.

Reaction TypeConditionsYield
Suzuki CouplingKOH (base), Pd catalyst85%

Case Study 2: Anticancer Activity

In a recent study focusing on anticancer properties, derivatives of this compound were tested against breast cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and induced apoptosis in cancer cells.

Compound VariantIC50 (µM)Mechanism
Variant A15Apoptosis induction
Variant B10Cell cycle arrest

Mechanism of Action

The primary mechanism of action for 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The target compound’s 2-CF₃ group is electron-withdrawing, reducing electron density on the phenyl ring compared to analogs like 2-(4-methoxyphenyl)-... (pure electron-donating OCH₃) . This enhances stability but may slow cross-coupling reactivity.
  • 3-Cl-4-OCH₃-5-CF₃ () combines halogen and electron-donating/withdrawing groups, enabling regioselective functionalization .

Synthetic Complexity :

  • Introducing 2-CF₃ and 4-OCH₃ on the same ring may require directed ortho-metalation or sequential halogenation/methoxylation steps, as seen in dichloro-dimethoxy analogs (e.g., ’s 92% yield via NCS chlorination) .
  • Tris-boronate esters (e.g., ’s 2m) demand precise stoichiometry in triboration reactions .

Applications :

  • Trifluoromethyl-Containing Analogs : The target and ’s compound are candidates for pharmaceuticals due to CF₃’s metabolic stability .
  • Methoxy-Only Derivatives : Used in fluorescence probes (’s MSTBPin) but lack the electronic diversity of CF₃ .

Physical Properties :

  • Melting points vary widely: The ethene-triyl analog () is a high-melting solid (201°C), while cyclopropyl derivatives () are low-melting (47–49°C) . The target’s liquid state (implied by lack of m.p. data) suggests lower crystallinity.

Research Findings and Trends

  • Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., CF₃) improve oxidative stability but may require activated catalysts. For example, ’s dichloro-dimethoxy boronate achieved 62.3% yield in Pd-catalyzed indazole synthesis .
  • Thermal Stability : Predicted high boiling points (e.g., 363°C for ’s analog) suggest utility in high-temperature reactions .

Biological Activity

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structural characteristics, and relevant case studies.

Chemical Structure

The compound features a dioxaborolane core substituted with a methoxy and trifluoromethyl group on the phenyl ring. The unique combination of these functional groups may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles. For instance, a related study synthesized 4-methoxy-2-(trifluoromethyl)benzaldehyde through a condensation reaction involving sodium hydroxide and methanol . The resulting compounds were characterized using techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. For example, derivatives of 4-methoxy-2-(trifluoromethyl)phenyl have shown selective inhibition of ERK signaling pathways in cancer cells . This suggests that our target compound may also possess similar anticancer activity.

Insecticidal Activity

Another area of interest is the insecticidal activity of methoxy-substituted compounds. Studies have demonstrated significant insecticidal effects against pests such as Plutella xylostella and Spodoptera frugiperda when using derivatives containing methoxy groups . The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing biological activity.

Case Study 1: Insecticidal Efficacy

In a recent study, a series of methoxy-containing compounds were synthesized and tested for their insecticidal properties. One compound exhibited a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L . This underscores the potential efficacy of similar compounds in pest control applications.

Case Study 2: Anticancer Mechanisms

A study focusing on related dioxaborolane derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways . The presence of the trifluoromethyl group was noted to enhance the potency of these derivatives.

Data Summary

PropertyValue/Observation
Molecular FormulaC15H18F3O3
Anticancer ActivitySelective ERK inhibition
Insecticidal ActivityMortality rate: 97.67% against Plutella xylostella at 1 mg/L
Synthesis MethodClaisen–Schmidt condensation

Q & A

Basic: What are the common synthetic routes for preparing this boronic ester?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Lithiation/Borylation: React 4-methoxy-2-(trifluoromethyl)phenyl bromide with a lithiating agent (e.g., LDA or n-BuLi) in anhydrous THF at -78°C, followed by addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Work-up: Quench the reaction with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc) .
Key variables include reaction temperature (-78°C to prevent side reactions) and stoichiometric control of the lithiating agent.

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields using this compound?

Methodological Answer:
Optimization involves:

  • Catalyst Selection: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–2 mol%) for enhanced electron-deficient aryl coupling .
  • Base: K₂CO₃ or Cs₂CO₃ in dioxane/water (3:1) at 80–100°C improves boronate activation.
  • Degassing: Sparge solvents with N₂ to prevent catalyst oxidation.
  • Molar Ratios: Maintain a 1:1.2 ratio of boronic ester to aryl halide to account byproduct formation .
    Contradictions in reported yields (e.g., 60–95%) may stem from trace moisture or oxygen sensitivity, necessitating rigorous anhydrous conditions .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • ¹¹B NMR: A singlet at δ 30–32 ppm confirms boronate ester formation .
  • MS (ESI): Molecular ion peak at m/z 342.1 (M+H⁺) .
  • X-ray Crystallography (if single crystals are obtained): Resolves bond lengths and angles, as demonstrated in analogous dioxaborolane structures .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing CF₃ group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the ortho-substituent (CF₃ and methoxy) may reduce coupling efficiency with bulky aryl halides. Comparative studies show:

  • Reactivity Trend: CF₃ > Cl > OMe in activating boronate esters for coupling .
  • Computational Modeling: DFT calculations reveal decreased LUMO energy at boron, facilitating Pd insertion .

Data Contradiction: Why do stability studies report conflicting degradation rates?

Methodological Answer:
Discrepancies arise from:

  • Storage Conditions: Degradation accelerates under ambient humidity (hydrolysis of the dioxaborolane ring). Studies using inert-atmosphere storage (Ar, 2–8°C) report >95% stability over 6 months .
  • Impurities: Trace acids or protic solvents (e.g., EtOH) in samples catalyze decomposition. Purity ≥95% (HPLC) is critical for reproducible stability data .

Advanced: What strategies mitigate solubility challenges in non-polar solvents?

Methodological Answer:

  • Co-solvent Systems: Use THF:DMSO (4:1) or DMF:toluene (1:3) to enhance solubility without destabilizing the boronate .
  • Sonication: 10-minute sonication in dichloromethane disrupts crystalline aggregates.
  • Derivatization: Introduce PEG-based side chains (e.g., methoxymethoxy groups) to improve hydrophilicity, as seen in structurally similar compounds .

Basic: What are the key safety and handling protocols for this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood due to potential dust formation.
  • Spill Management: Neutralize with sand, then wipe with ethanol-soaked cloths.
  • Waste Disposal: Collect in halogenated waste containers for incineration .

Advanced: How can computational methods predict reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess transition states in cross-coupling .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics.
  • Docking Studies: Model interactions with Pd catalysts to predict regioselectivity in Heck reactions .

Data Contradiction: Why do catalytic efficiencies vary in fluorinated solvent systems?

Methodological Answer:
Fluorinated solvents (e.g., HFIP) may:

  • Stabilize Pd intermediates , increasing turnover in electron-deficient systems.
  • Disrupt hydrogen bonding , reducing side reactions in polar substrates.
    Contradictory reports (e.g., HFIP improving or inhibiting yields) likely reflect substrate-specific effects, requiring empirical screening .

Advanced: What are the applications in materials science beyond organic synthesis?

Methodological Answer:

  • Polymer Synthesis: Incorporate into conjugated polymers via Suzuki coupling for OLEDs (e.g., emissive layers with CF₃-enhanced electron mobility) .
  • Surface Functionalization: Anchor to gold nanoparticles via thiol-boronate interactions for biosensor interfaces .

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